

Technical Support Center: T145 Kinase Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

Welcome to the technical support center for the **T145** Kinase Assay kit. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration for the **T145** Kinase Assay?

A1: The optimal ATP concentration depends on the specific goals of your experiment.[\[1\]](#) For routine inhibitor screening and to determine an inhibitor's binding affinity (Ki), it is recommended to use an ATP concentration equal to the Michaelis constant (Km) of the **T145** kinase.[\[1\]](#)[\[2\]](#) However, to better predict an inhibitor's efficacy in a cellular environment, using a physiological ATP concentration (e.g., 1 mM) is advisable, as intracellular ATP levels are typically in the millimolar range.[\[1\]](#)[\[3\]](#)[\[4\]](#) Keep in mind that for ATP-competitive inhibitors, the measured IC50 value will increase with higher ATP concentrations, a relationship described by the Cheng-Prusoff equation.[\[1\]](#)[\[5\]](#)

Q2: What is the maximum recommended final concentration of DMSO in the assay?

A2: As a general guideline, the final dimethyl sulfoxide (DMSO) concentration should be kept below 1% (v/v).[\[6\]](#) Many enzymes can be inhibited or have their conformation perturbed by higher concentrations of DMSO.[\[6\]](#)[\[7\]](#)[\[8\]](#) However, enzyme tolerance to DMSO is highly variable. Therefore, it is crucial to perform a DMSO tolerance experiment to determine the maximal concentration that does not significantly impact **T145** kinase activity.[\[6\]](#)

Q3: Can I use a different buffer system than the one provided in the kit?

A3: While the provided assay buffer is optimized for **T145** kinase activity, alternative buffers can be used. However, it is important to ensure the buffer has the correct pH and ionic strength, and contains necessary cofactors like MgCl₂ or MnCl₂, as kinase activity can be sensitive to these conditions.^[5] If you switch buffers, a full re-optimization of the assay is strongly recommended.

Q4: How do I interpret my results if I see increased enzyme activity in the presence of my test compound?

A4: An apparent increase in enzyme activity can occur for several reasons. Some compounds can intrinsically interfere with the assay's detection method (e.g., by being fluorescent themselves).^[9] Alternatively, some compounds can act as enzyme activators.^[6] DMSO, the solvent for many test compounds, can also sometimes cause an increase in the activity of certain kinases.^[6] It is important to run proper vehicle controls to distinguish between compound-specific effects and solvent effects.

Q5: What are the best practices for plate setup to ensure data quality?

A5: For luminescence-based assays, it is recommended to use white, opaque-walled microplates to maximize the light signal.^[10] To minimize plate-to-plate and well-to-well variability, ensure thorough mixing of reagents and avoid introducing bubbles.^[10] It is also good practice to include positive and negative controls on each plate to monitor assay performance and calculate metrics like the Z'-factor.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-background ratio and inaccurate results.

Potential Cause	Recommended Solution
Contaminated Reagents	Prepare fresh buffers and reagent solutions using high-quality water. Ensure that glassware and pipette tips are clean.[11][12]
Non-specific Binding	Increase the concentration of the blocking agent in the assay buffer or increase the blocking incubation time.[12]
Sub-optimal Antibody/Reagent Concentration	If using an antibody-based detection method, the concentration of the primary or secondary antibody may be too high. Optimize the antibody concentrations through titration experiments.[12]
Plate Autofluorescence/Autoluminescence	Store microplates in the dark before use to minimize phosphorescence. If multiplexing with a fluorescence assay, a black plate may be necessary, though this will reduce the luminescent signal.[10][13]
Extended Substrate Incubation	Reading the plate too long after adding the final detection reagent can lead to increased background. Read the plate immediately after the recommended incubation time.[11]

Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one of the key components of the assay.

Potential Cause	Recommended Solution
Inactive Enzyme	Ensure the T145 kinase has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh aliquot of the enzyme.
Substrate Depletion or Degradation	Prepare fresh substrate solution for each experiment. Ensure the substrate concentration is not a limiting factor in the reaction. [5]
Incorrect ATP Concentration	An ATP concentration that is too low can limit the reaction rate and lead to a weak signal. Confirm that the ATP solution is at the correct concentration and has been stored properly. [1]
Sub-optimal Assay Conditions	Verify that the assay is being performed at the recommended temperature and pH. Ensure that all necessary cofactors are present in the reaction buffer. [14]
Reader Settings Not Optimized	For luminescence assays, ensure the correct sensitivity (gain) setting is used on the plate reader. The integration time may also need to be optimized to capture the signal effectively. [13]

Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause	Recommended Solution
Pipetting Inaccuracy	Calibrate your pipettes regularly. Use low-retention pipette tips and ensure consistent technique, especially when using multichannel pipettors. [15]
Poor Mixing	Ensure all reagents are mixed thoroughly after addition to the wells. Avoid creating bubbles, which can scatter light and lead to inconsistent readings. [10]
Temperature Gradients	Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. Use a plate sealer to minimize evaporation, especially during long incubations. [15]
Compound Precipitation	Some test compounds may precipitate out of solution at the concentrations used in the assay. Visually inspect the wells for any signs of precipitation. [6]
Edge Effects	To mitigate "edge effects," consider not using the outermost wells of the microplate for experimental samples. Instead, fill these wells with buffer or media.

Quantitative Data Summary

The following tables provide reference data for optimizing the **T145** Kinase Assay.

Table 1: Effect of ATP Concentration on IC50 of a Control Inhibitor

This table illustrates how the measured IC50 value of a hypothetical ATP-competitive inhibitor changes with varying ATP concentrations in the assay.

ATP Concentration	IC50 of Inhibitor X (nM)
10 μ M (Approx. Km)	50
100 μ M	150
1 mM (Physiological)	1050

Data is hypothetical and for illustrative purposes.

Table 2: **T145** Kinase Assay Performance Metrics

This table outlines the expected performance characteristics of the **T145** Kinase Assay under optimized conditions.

Parameter	Typical Value
Signal to Background (S/B) Ratio	> 10
Z'-factor	≥ 0.7
Coefficient of Variation (CV%)	< 10%

Experimental Protocols

Protocol: Standard **T145** Kinase Activity Assay

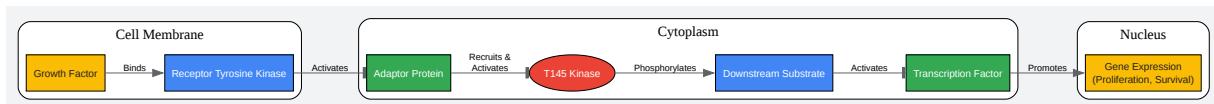
This protocol describes a general procedure for measuring the activity of the **T145** kinase.[\[16\]](#) [\[17\]](#)

- Reagent Preparation:

- Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Prepare 2X **T145** Enzyme Solution: Dilute the **T145** kinase stock to the desired concentration in Assay Buffer.

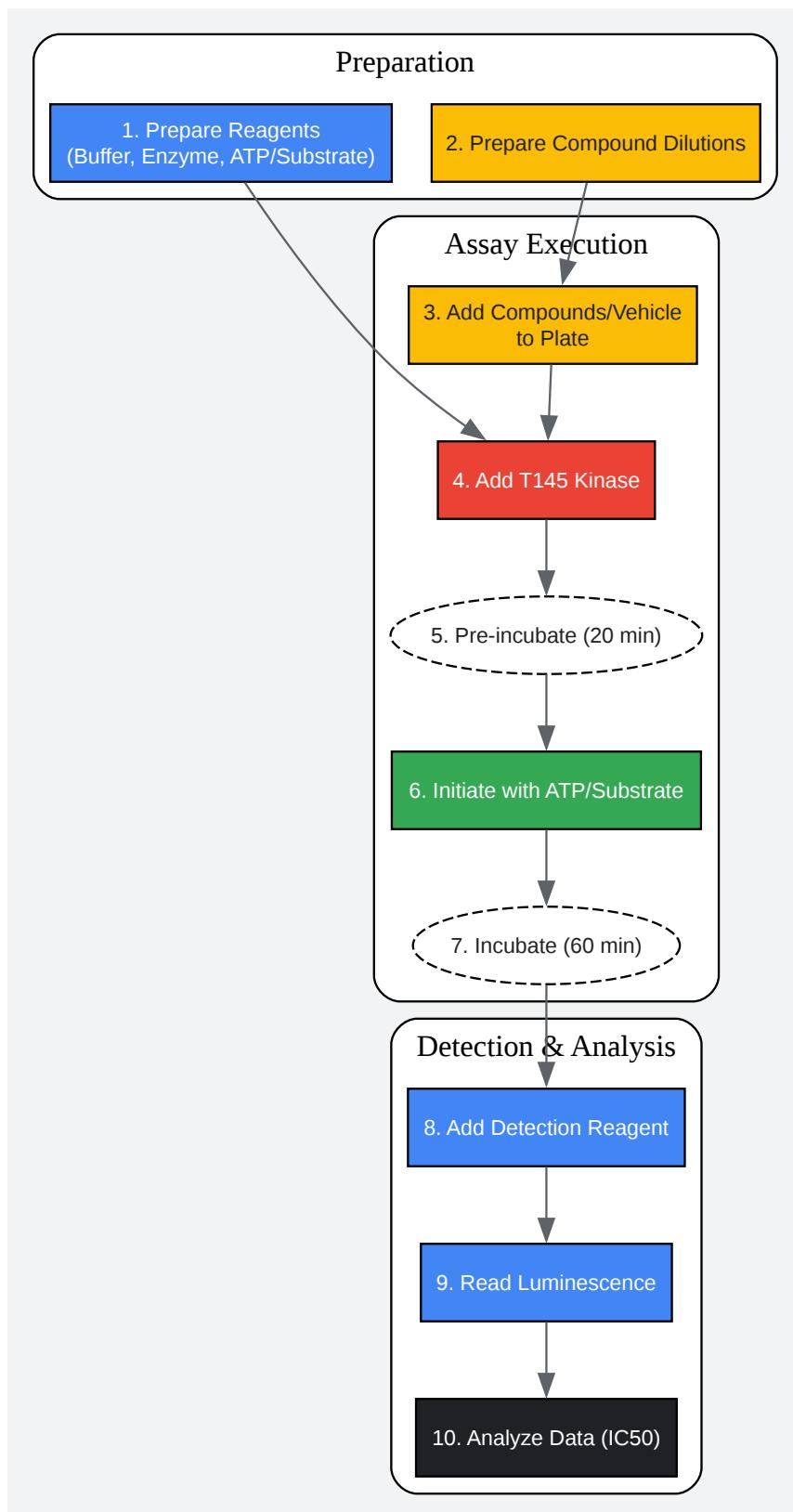
- Prepare 2X Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at twice the final desired concentration in Assay Buffer.
- Assay Procedure:
 - Add 10 µL of Assay Buffer to the "blank" wells of a white 384-well plate.
 - Add 10 µL of the 2X **T145** Enzyme Solution to the "sample" wells.
 - To initiate the reaction, add 10 µL of the 2X Substrate/ATP Solution to all wells.
 - Mix the plate gently on a plate shaker for 30 seconds.
 - Incubate the plate at 30°C for 60 minutes.
- Signal Detection (Luminescence-based):
 - Equilibrate the detection reagent to room temperature.
 - Add 20 µL of the detection reagent to all wells.
 - Incubate the plate at room temperature for 10 minutes, protected from light.
 - Read the luminescence on a compatible plate reader.

Protocol: IC50 Determination for a T145 Kinase Inhibitor

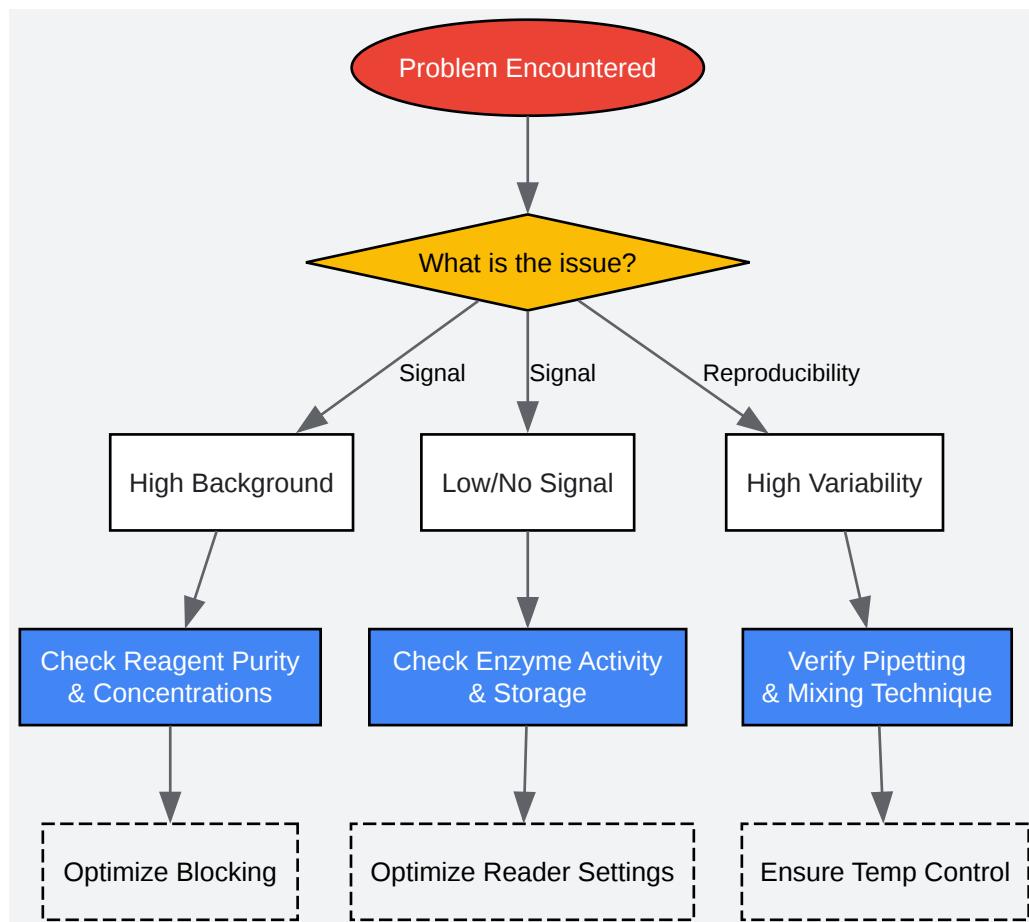

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

- Compound Preparation:
 - Prepare a serial dilution of the test compound in 100% DMSO.
 - Further dilute the compound serial dilutions into Assay Buffer to create a 4X final concentration.
- Assay Procedure:

- Add 5 μ L of the 4X compound dilutions (or vehicle control) to the appropriate wells of a white 384-well plate.
- Add 10 μ L of 2X **T145** Enzyme Solution to all wells.
- Mix the plate and pre-incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiate the kinase reaction by adding 5 μ L of 4X Substrate/ATP Solution.
- Incubate at 30°C for 60 minutes.


- Signal Detection and Data Analysis:
 - Add 20 μ L of luminescence detection reagent to all wells and incubate for 10 minutes.
 - Read the luminescence.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations



[Click to download full resolution via product page](#)

A hypothetical signaling pathway involving the **T145** Kinase.

[Click to download full resolution via product page](#)

Experimental workflow for **T145** Kinase inhibitor screening.

[Click to download full resolution via product page](#)

A decision tree for troubleshooting common assay issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. reactionbiology.com [reactionbiology.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 8. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Caltarys [caltarys.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. agilent.com [agilent.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Support Center: T145 Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682861#common-issues-with-t145-enzymatic-assays\]](https://www.benchchem.com/product/b1682861#common-issues-with-t145-enzymatic-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com